![molecular formula C6H7N5 B14603669 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- CAS No. 61139-79-5](/img/structure/B14603669.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- is a heterocyclic compound that belongs to the class of fused triazolo-triazine derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of nitrogen atoms in the fused ring system imparts significant chemical reactivity and potential for various functional modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups into the triazolo-triazine ring .
科学的研究の応用
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound’s nitrogen-rich structure makes it suitable for use in energetic materials and explosives.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, the compound’s nitrogen-rich structure allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its efficacy .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another fused triazolo-triazine derivative with similar energetic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazolo-thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- stands out due to its specific substitution pattern and the presence of dimethyl groupsThe compound’s ability to undergo various chemical reactions and its suitability for different scientific research applications make it a valuable compound in both academic and industrial settings .
特性
CAS番号 |
61139-79-5 |
|---|---|
分子式 |
C6H7N5 |
分子量 |
149.15 g/mol |
IUPAC名 |
5,6-dimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-3-7-9-6(11)10-8-4/h3H,1-2H3 |
InChIキー |
HOBGXJDUXFFMIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=NN=C2N=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


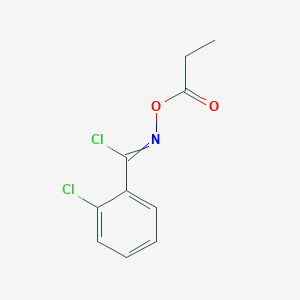
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
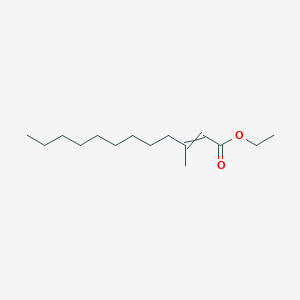
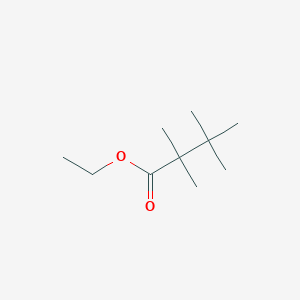
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
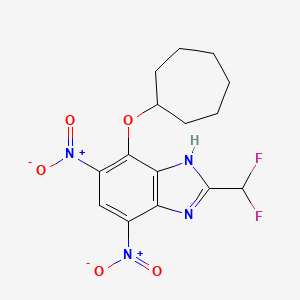

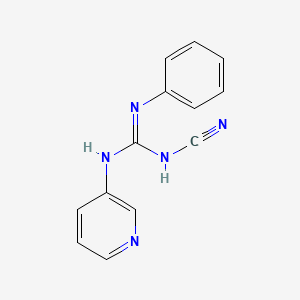
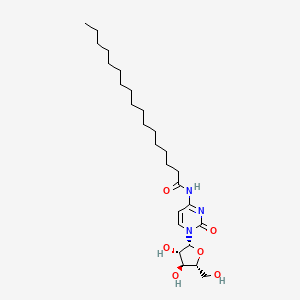
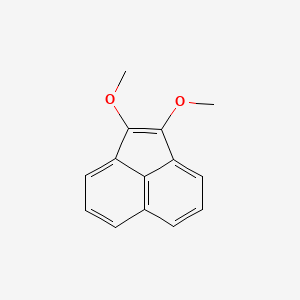
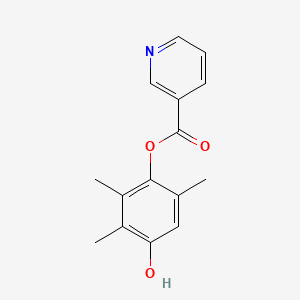
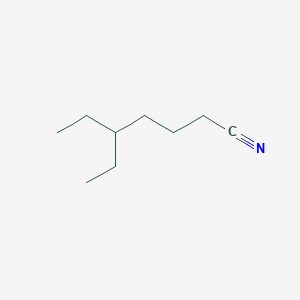

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
